molecular formula C6H2F3I B063016 3,4,5-Trifluoroiodobenzene CAS No. 170112-66-0

3,4,5-Trifluoroiodobenzene

Cat. No.: B063016
CAS No.: 170112-66-0
M. Wt: 257.98 g/mol
InChI Key: RLJXJUHMVYLIBW-UHFFFAOYSA-N
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Description

3,4,5-Trifluoroiodobenzene is an organic compound with the chemical formula C6H2F3I. It is an aromatic compound containing both fluorine and iodine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,5-Trifluoroiodobenzene can be synthesized through an iodination reaction. The process involves the reaction of iodine with 3,4,5-trifluorobenzene. The reaction typically requires a catalyst and specific reaction conditions to ensure the efficient formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination reactions. The process is optimized for high yield and purity, often utilizing advanced techniques and equipment to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trifluoroiodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while reduction and oxidation reactions produce different fluorinated and iodinated compounds .

Scientific Research Applications

3,4,5-Trifluoroiodobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-Trifluoroiodobenzene involves its interaction with specific molecular targets. The compound can participate in various chemical reactions, leading to the formation of new compounds with different biological activities. The exact molecular targets and pathways depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Trifluoro-5-iodobenzene
  • 2,3,4-Trifluoroiodobenzene
  • 4-Iodo-2,3,5-trifluorobenzene

Uniqueness

3,4,5-Trifluoroiodobenzene is unique due to the specific positioning of the fluorine and iodine atoms on the benzene ring. This unique arrangement imparts distinct chemical properties, making it valuable in specific synthetic applications and research areas .

Properties

IUPAC Name

1,2,3-trifluoro-5-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3I/c7-4-1-3(10)2-5(8)6(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJXJUHMVYLIBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375314
Record name 3,4,5-Trifluoroiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170112-66-0
Record name 3,4,5-Trifluoroiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-Trifluoroiodobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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